molecular formula C9H9BrN4 B13300312 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine

1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13300312
M. Wt: 253.10 g/mol
InChI Key: BGLXFIQNPBTIIA-UHFFFAOYSA-N
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Description

1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that contains both a pyridine and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with imidazole-2-amine under specific conditions. One common method includes the use of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-3-yl)methanamine
  • 2-Bromo-3-methoxypyridin-4-ol
  • (5-Methylpyridin-2-yl)methanamine

Uniqueness

1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine is unique due to the presence of both a bromopyridine and an imidazole ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-[(5-bromopyridin-3-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C9H9BrN4/c10-8-3-7(4-12-5-8)6-14-2-1-13-9(14)11/h1-5H,6H2,(H2,11,13)

InChI Key

BGLXFIQNPBTIIA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CC2=CC(=CN=C2)Br

Origin of Product

United States

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